

Preclinical Profile of VM4-037: A Technical Overview for Cancer Research

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For Researchers, Scientists, and Drug Development Professionals

Introduction

VM4-037 is a small molecule inhibitor of carbonic anhydrase IX (CAIX) and XII (CAXII), enzymes that are significantly upregulated in various solid tumors and are associated with tumor hypoxia and aggressive phenotypes. The majority of publicly available preclinical data focuses on the radiolabeled form, [18F]VM4-037, developed as a positron emission tomography (PET) imaging agent to detect CAIX-expressing tumors. This technical guide synthesizes the available preclinical data on VM4-037, with a primary focus on its evaluation in cancer models as an imaging agent, while also providing context on the broader therapeutic potential of CAIX inhibition.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical imaging studies of [18F]VM4-037.

Table 1: In Vitro Inhibitory Activity of VM4-037



Carbonic Anhydrase Isoform	Ki (nM)
CAIX	124[1]
CAXII	61.3[2]
CAI	168[2]
CAII	13.4[2]

Table 2: Biodistribution of [18F]VM4-037 in Tumor-Bearing Mice

Data presented as percentage of injected dose per gram of tissue (%ID/g) at 2 hours post-injection in HT29 tumor-bearing animals.

Organ	%ID/g
Kidneys	> 30[2]
lleum	> 30
Tissues (unspecified)	> 30
Liver	> 1
Bladder	> 1
Stomach	> 1
Tumor	In the same range as low-uptake organs

Table 3: Clinical PET Imaging Data of [18F]VM4-037 in Renal Cell Carcinoma (RCC)

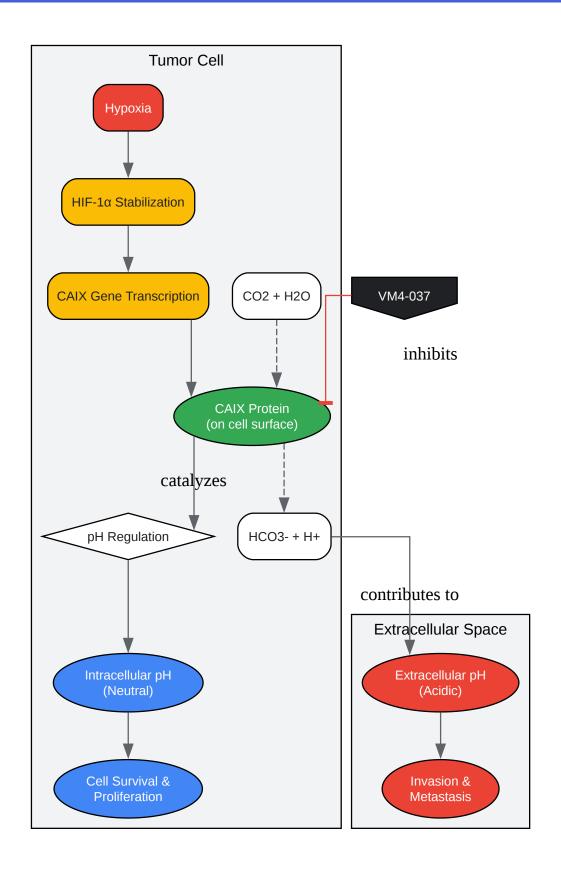


Parameter	Value
Mean SUV in primary kidney lesions (all patients)	2.55
Mean SUV in histologically confirmed ccRCC	3.16
Mean Distribution Volume Ratio (DVR) in kidney lesions	5.2 ± 2.8
Peak activity concentration post-injection	8 minutes

Signaling Pathway and Mechanism of Action

VM4-037 functions as an inhibitor of carbonic anhydrase IX and XII. In the tumor microenvironment, particularly under hypoxic conditions, CAIX is highly expressed and plays a crucial role in regulating intra- and extracellular pH. By catalyzing the hydration of carbon dioxide to bicarbonate and a proton, CAIX helps maintain a neutral intracellular pH, which is favorable for tumor cell survival and proliferation, while contributing to an acidic extracellular environment that promotes invasion and metastasis. Inhibition of CAIX by VM4-037 is intended to disrupt this pH regulation, leading to intracellular acidification and subsequent cell death.





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VM4-037 inhibits CAIX, disrupting pH homeostasis in cancer cells.



Experimental Protocols

Detailed methodologies for the key preclinical experiments involving [18F]**VM4-037** are outlined below.

In Vivo MicroPET Imaging

- Animal Models: U373 and HT29 tumor-bearing animals were utilized.
- Radiotracer Injection: Animals were injected with [18F]VM4-037.
- Imaging Protocol: MicroPET imaging was conducted for up to 4 hours post-injection.
- Objective: To visualize the in vivo distribution and tumor uptake of the radiotracer.

Biodistribution Studies

- Animal Models: U373 and HT29 tumor-bearing animals.
- Procedure: Following injection of [18F]VM4-037, animals were euthanized at 2 and 4 hours post-injection.
- Analysis: Organs of interest and tumors were harvested, weighed, and the radioactivity was
 measured using a gamma counter to determine the percentage of injected dose per gram of
 tissue (%ID/g).
- Objective: To quantify the distribution of the radiotracer in various tissues and determine the specificity of tumor uptake.

Western Blot Analysis

- Sample Preparation: Protein was extracted from excised U373 and HT29 tumors.
- Procedure: Standard Western blot protocols were followed to separate proteins by size and transfer them to a membrane.
- Detection: Membranes were probed with primary antibodies specific for CAIX and a loading control (e.g., actin), followed by secondary antibodies for detection.



 Objective: To confirm the expression of CAIX protein in the tumor models used for imaging and biodistribution studies.

Delta pH Assay

- Cell Line: HT29 cells were used.
- Experimental Condition: Cells were incubated under hypoxic conditions (0.2% O2) for 24 hours to induce CAIX expression.
- Treatment: Cells were treated with either a vehicle control, VM4-037, or a positive control (AEBS).
- Measurement: The assay measures the change in extracellular pH. Inhibition of CAIX is expected to reduce the acidification of the extracellular environment.
- Objective: To functionally verify the CAIX-inhibiting potential of VM4-037 in a cell-based assay.

Conclusion and Future Directions

The available preclinical data predominantly characterizes [18F]VM4-037 as a specific imaging agent for CAIX-expressing tumors, with demonstrated uptake in preclinical models and human RCC. While these studies provide valuable insights into the pharmacokinetics and target engagement of the molecule, there is a notable absence of publicly available data on the therapeutic efficacy of non-radiolabeled VM4-037 as an anti-cancer agent.

Future research should focus on evaluating the therapeutic potential of **VM4-037** in vitro and in vivo. Key studies would include determining its IC50 values across a panel of cancer cell lines with varying CAIX expression, assessing its ability to inhibit tumor growth in xenograft and patient-derived xenograft (PDX) models, and elucidating its impact on downstream signaling pathways beyond pH regulation. Such studies will be critical in determining whether **VM4-037** can transition from a diagnostic tool to a viable therapeutic candidate for the treatment of CAIX-positive malignancies.



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